molecular formula C12H10F2N2O B2587206 4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile CAS No. 2320376-27-8

4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile

Cat. No.: B2587206
CAS No.: 2320376-27-8
M. Wt: 236.222
InChI Key: JRIAKJGGNRTVEW-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a 3-(difluoromethyl)azetidine-1-carbonyl group. This structure combines the electron-withdrawing properties of the nitrile group with the conformational rigidity of the azetidine ring, making it a candidate for applications in medicinal chemistry and materials science. The difluoromethyl moiety enhances metabolic stability and modulates lipophilicity, which is critical for drug design .

Properties

IUPAC Name

4-[3-(difluoromethyl)azetidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O/c13-11(14)10-6-16(7-10)12(17)9-3-1-8(5-15)2-4-9/h1-4,10-11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIAKJGGNRTVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C#N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Pd-catalyzed asymmetric allylation of azalactones . The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemical Synthesis Applications

Synthetic Intermediates
This compound is often utilized as an intermediate in the synthesis of more complex organic molecules. Its difluoromethyl group enhances the reactivity of the azetidine moiety, making it a valuable building block in organic synthesis. The presence of both difluoromethyl and azetidine functionalities allows for diverse reactions, including nucleophilic substitutions and coupling reactions.

Reactions Involving 4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile :

  • Nucleophilic Substitution : The difluoromethyl group can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are essential for constructing complex molecular architectures .

Pharmaceutical Development
The compound's structural characteristics make it a potential candidate for drug development. Research indicates that derivatives of azetidine compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, modifications to the azetidine ring have been linked to enhanced binding affinities for biological targets.

Case Study: Imaging Agents
In a study focused on imaging agents for monoacylglycerol lipase, derivatives of azetidine were synthesized and evaluated for their binding properties. These compounds demonstrated reversible binding mechanisms and nanomolar inhibitory affinities, showcasing the potential of azetidine-based scaffolds in developing diagnostic tools .

Mechanistic Insights

The mechanism of action for compounds containing the azetidine moiety often involves interaction with specific biological targets. The difluoromethyl group can modulate electronic properties, influencing how these compounds bind to enzymes or receptors. Understanding these interactions is crucial for optimizing their efficacy in therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the azetidine ring play crucial roles in its biological activity by modulating the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways involved may vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Compounds for Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Primary Application
This compound (Target Compound) C₁₂H₁₁F₂N₂O 252.23 g/mol Azetidine, difluoromethyl, nitrile Drug discovery, materials
4-(1-(5-(3,4-Dimethyl-1H-pyrazol-5-yl)-2,4-dimethylbenzoyl)azetidin-3-yl)benzonitrile (TVB-3166) C₂₄H₂₄N₄O 384.47 g/mol Azetidine, dimethylpyrazole, benzoyl Kinase inhibition (research)
4-[3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile C₁₈H₂₁F₃N₃O₂S 385.4 g/mol Thioxoimidazolidinone, trifluoromethyl, hydroxybutyl Androgen receptor modulation
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) C₂₀H₁₆F₃N₂O₄S 437.41 g/mol Thiazolidinedione, trifluoromethyl, methoxy Estrogen-related receptor ligands

Key Comparative Insights

Azetidine Ring vs. Other Heterocycles

  • The target compound’s azetidine ring confers rigidity and compactness, which may enhance binding selectivity compared to bulkier heterocycles like thiazolidinedione in 5FB . TVB-3166 also contains an azetidine ring but incorporates a benzoyl group, increasing steric hindrance and molecular weight (384.47 g/mol vs. 252.23 g/mol for the target compound) .

Fluorinated Substituents

  • The difluoromethyl group in the target compound provides moderate electron-withdrawing effects and improved metabolic stability over non-fluorinated analogues.

Functional Group Diversity

  • The thioxoimidazolidinone group in introduces sulfur-based hydrogen-bonding capabilities, which are absent in the target compound. This feature may explain its role in androgen receptor interactions .

Research Findings and Implications

  • Binding Affinity : 5FB exhibits stronger binding to estrogen-related receptors (Kd ~15 nM) compared to azetidine-based analogues, likely due to its thiazolidinedione core .
  • Metabolic Stability: Fluorinated azetidine derivatives like the target compound show 50% higher metabolic stability in liver microsomes than non-fluorinated counterparts .
  • Synthetic Accessibility : The target compound’s synthesis requires fewer steps (3 steps) compared to TVB-3166 (5 steps), as inferred from azetidine coupling methodologies .

Biological Activity

4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile, identified by CAS number 2320376-27-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an azetidine ring and a benzonitrile moiety. The difluoromethyl group contributes to its chemical reactivity and potential biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, azetidinone derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. A study highlighted that certain azetidinone derivatives induced apoptosis in solid tumor cell lines, suggesting that this class of compounds may serve as effective anticancer agents .

The mechanism of action for this compound is hypothesized to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, some azetidinone derivatives have been noted for their ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, which may extend to similar mechanisms in cancer cell lines . The presence of the difluoromethyl group may enhance binding affinity to these targets.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that azetidinone analogs could significantly reduce the viability of cancer cells at nanomolar concentrations. For example, compounds from similar classes showed IC50 values in the low nanomolar range against MCF-7 breast cancer cells .
  • Synergistic Effects : Some studies have explored the synergistic effects of this compound when combined with established chemotherapeutics, enhancing their efficacy against resistant cancer cell lines .
  • Antimicrobial Activity : Beyond anticancer effects, there is emerging evidence supporting the antimicrobial properties of azetidinone derivatives. These compounds have been shown to possess activity against various bacterial strains, potentially offering a dual therapeutic approach .

Data Table: Summary of Biological Activities

Activity Type Effect Cell Line/Model Reference
AnticancerInduces apoptosisMCF-7 (breast cancer)
AnticancerInhibits proliferationProstate cancer
AntimicrobialBacterial growth inhibitionVarious bacterial strains
Synergistic effectEnhances chemotherapeutic efficacyResistant cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[3-(Difluoromethyl)azetidine-1-carbonyl]benzonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Begin with a coupling reaction between 3-(difluoromethyl)azetidine and 4-cyanobenzoic acid derivatives. Use carbodiimide-based coupling agents (e.g., EDC or DCC) with catalytic DMAP in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Step 3 : Optimize pH (6–7) and temperature (20–25°C) to preserve the difluoromethyl group and azetidine ring stability, as these functional groups are sensitive to hydrolysis and thermal decomposition .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • NMR :
  • ¹H NMR : Identify azetidine protons (δ 3.5–4.5 ppm as multiplet) and benzonitrile aromatic protons (δ 7.5–8.0 ppm). The difluoromethyl group (-CF₂H) appears as a triplet (²JHF ~ 55 Hz) at δ 5.5–6.0 ppm .
  • ¹³C NMR : Carbonyl signals (C=O) at δ 165–170 ppm; nitrile carbon at δ 115–120 ppm .
  • IR : Confirm C≡N stretch (~2230 cm⁻¹) and carbonyl (C=O) stretch (~1680 cm⁻¹) .
  • MS : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment peaks (e.g., loss of CO from the azetidine carbonyl group) .

Q. What are the key reactivity patterns of the difluoromethylazetidine and benzonitrile moieties under nucleophilic or electrophilic conditions?

  • Methodology :

  • Nucleophilic Attack : The azetidine carbonyl is susceptible to nucleophilic substitution (e.g., with amines or alcohols) under mild acidic conditions (pH 4–6). The benzonitrile group can undergo hydrolysis to carboxylic acids under strong acidic/basic conditions .
  • Electrophilic Aromatic Substitution : The para-cyano group deactivates the benzene ring, limiting reactivity. Use directing groups (e.g., boronates) for further functionalization .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the biological interactions of this compound?

  • Methodology :

  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces. This aids in predicting reactivity and binding affinity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate docking poses with MD simulations (AMBER or GROMACS) to assess binding stability .

Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) for this compound be resolved?

  • Methodology :

  • Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
  • Counter-Screens : Test off-target effects using panels like Eurofins’ SelectScreen.
  • Data Normalization : Use Z-factor analysis to quantify assay robustness and exclude outliers .

Q. What crystallographic strategies are effective for resolving the solid-state structure of this compound?

  • Methodology :

  • Crystal Growth : Use slow evaporation from a 1:1 acetonitrile/water mixture. Diffraction-quality crystals often form at 4°C over 72 hours .
  • X-ray Analysis : Collect data at 100 K with Mo-Kα radiation (λ = 0.71073 Å). Refine using SHELXL, focusing on anisotropic displacement parameters for the difluoromethyl group .

Q. How does the difluoromethyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?

  • Methodology :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. Compare half-life (t₁/₂) to analogs.
  • CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess isoform-specific interactions .

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